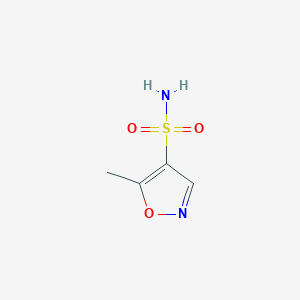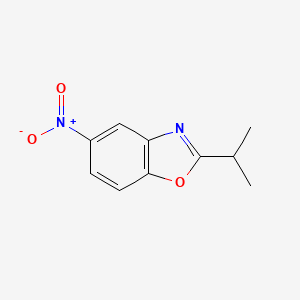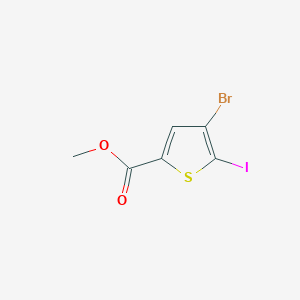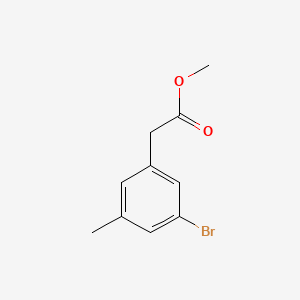
methyl 2-(3-bromo-5-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromo-5-methylphenyl)acetate (MBMPA) is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a boiling point of 181°C and a melting point of -58°C. MBMPA is a versatile compound that can be used in a variety of different experiments, such as organic synthesis, drug discovery, and biochemical and physiological studies.
Scientific Research Applications
Methyl 2-(3-bromo-5-methylphenyl)acetate has a wide range of applications in scientific research. It is commonly used as a synthetic intermediate in organic synthesis, as it can be used to synthesize a variety of compounds. methyl 2-(3-bromo-5-methylphenyl)acetate is also used in drug discovery, as it can be used to synthesize a variety of novel compounds that have potential medicinal applications. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is used in biochemical and physiological studies as a tool to study the effects of various compounds on biological systems.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-5-methylphenyl)acetate is not yet fully understood. However, it is believed to interact with biological systems through a variety of mechanisms. It is known to interact with enzymes, receptors, and other proteins, and it is believed to act as an agonist, antagonist, or modulator of various biological pathways. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is thought to interact with DNA and RNA, and it is believed to have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-(3-bromo-5-methylphenyl)acetate are not yet fully understood. However, it is known to have an effect on various biological systems, including the central nervous system, cardiovascular system, and immune system. It is also known to interact with enzymes, receptors, and other proteins, and it is believed to have an effect on gene expression. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is thought to have an effect on cell growth and proliferation, and it is believed to have an effect on the metabolism of various compounds.
Advantages and Limitations for Lab Experiments
Methyl 2-(3-bromo-5-methylphenyl)acetate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is highly soluble in various solvents, making it easy to use in a variety of experiments. However, methyl 2-(3-bromo-5-methylphenyl)acetate also has some limitations. It is highly volatile, and it can be difficult to store and handle. Additionally, it is not very stable, and it can degrade over time.
Future Directions
There are many potential future directions for methyl 2-(3-bromo-5-methylphenyl)acetate. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, it could be used in drug discovery to synthesize novel compounds with potential medicinal applications. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate could be used to study the effects of various compounds on biological systems, and it could be used to study the effects of gene expression. Finally, methyl 2-(3-bromo-5-methylphenyl)acetate could be used in organic synthesis to synthesize a variety of compounds.
Synthesis Methods
Methyl 2-(3-bromo-5-methylphenyl)acetate can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromo-5-methylphenol and acetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces methyl 2-(3-bromo-5-methylphenyl)acetate and acetic acid as the main products. Other methods of synthesis include the reaction of 3-bromo-5-methylphenol with ethyl chloroformate in the presence of a base, and the reaction of 3-bromo-5-methylphenol and ethyl acetate in the presence of a base.
properties
IUPAC Name |
methyl 2-(3-bromo-5-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDRPDNINRLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
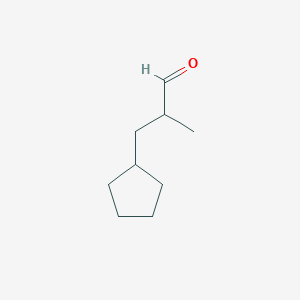
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)




![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
